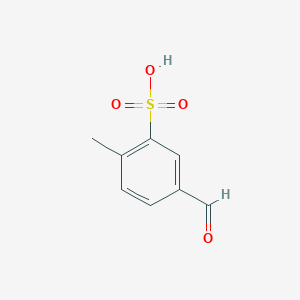
4-(2-Benzofuranyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzofuranyl)-piperidine: is a chemical compound that features a benzofuran ring attached to a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a piperidine ring further enhances its potential for various pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)-piperidine typically involves the construction of the benzofuran ring followed by its attachment to the piperidine moiety. Common methods for synthesizing benzofuran rings include:
- Dehydration of phenoxyalkanone under acidic conditions
- Dehydration of o-hydroxybenzophenone under acidic conditions
- Decarboxylation of o-acetylphenoxyacetic acid or ester under alkaline conditions
- Cyclization of o-hydroxybenzophenone
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable processes such as:
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Benzofuranyl)-piperidine can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) and alkyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(2-Benzofuranyl)-piperidine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, benzofuran derivatives are studied for their interactions with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-(2-Benzofuranyl)-piperidine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the oxidative deamination of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, making these compounds potential candidates for the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole
- 4-(3-Amino-2-benzofuranyl)-coumarins
Uniqueness: 4-(2-Benzofuranyl)-piperidine is unique due to the combination of the benzofuran and piperidine rings, which imparts distinct pharmacological properties. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy .
Eigenschaften
CAS-Nummer |
54477-05-3 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-yl)piperidine |
InChI |
InChI=1S/C13H15NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI-Schlüssel |
PWGXETSPNUBPGV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC3=CC=CC=C3O2 |
Kanonische SMILES |
C1CNCCC1C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)
![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)






